1-Fluoro-4-(2-phenylcyclopropyl)benzene
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Overview
Description
1-Fluoro-4-(2-phenylcyclopropyl)benzene is an organic compound characterized by a benzene ring substituted with a fluoro group and a phenylcyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-(2-phenylcyclopropyl)benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents . Another method involves the reaction of cyclopentadiene with difluorocarbene, followed by ring expansion and elimination of hydrogen fluoride .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of these methods.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-4-(2-phenylcyclopropyl)benzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): This reaction involves the substitution of the fluoro group by nucleophiles such as hydroxide ions.
Electrophilic Aromatic Substitution (EAS): The benzene ring can undergo reactions with electrophiles, leading to substitution at the ortho and para positions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include hydroxide ions and other nucleophiles.
Electrophilic Substitution: Reagents such as bromine or nitric acid are used under acidic conditions to facilitate the reaction.
Major Products:
Nucleophilic Substitution: Products include substituted benzene derivatives where the fluoro group is replaced by the nucleophile.
Electrophilic Substitution: Products include brominated or nitrated benzene derivatives.
Scientific Research Applications
1-Fluoro-4-(2-phenylcyclopropyl)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(2-phenylcyclopropyl)benzene involves its interaction with molecular targets through various pathways:
Nucleophilic Aromatic Substitution: The fluoro group acts as a leaving group, allowing nucleophiles to attack the benzene ring.
Electrophilic Aromatic Substitution: The benzene ring’s electron-rich nature facilitates its reaction with electrophiles, forming intermediates that stabilize through resonance.
Comparison with Similar Compounds
1-Fluoro-4-(2-phenylcyclopropyl)benzene can be compared with other similar compounds:
1-Fluoro-4-(p-tolylethynyl)benzene: Similar in structure but with an ethynyl group instead of a cyclopropyl group.
1-Fluoro-4-{2-[(2-phenylcyclopropyl)sulfonyl]cyclopropyl}benzene: Contains a sulfonyl group, adding different chemical properties.
Uniqueness: The presence of both a fluoro group and a phenylcyclopropyl group in this compound provides unique reactivity and potential for diverse applications, distinguishing it from other benzene derivatives.
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of study for researchers and industry professionals alike.
Properties
Molecular Formula |
C15H13F |
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Molecular Weight |
212.26 g/mol |
IUPAC Name |
1-fluoro-4-(2-phenylcyclopropyl)benzene |
InChI |
InChI=1S/C15H13F/c16-13-8-6-12(7-9-13)15-10-14(15)11-4-2-1-3-5-11/h1-9,14-15H,10H2 |
InChI Key |
GFSDVNWJHOWQDT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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